molecular formula C25H43N5O11 B12411087 Azido-PEG8-Mal

Azido-PEG8-Mal

Cat. No.: B12411087
M. Wt: 589.6 g/mol
InChI Key: SZLININDGDZJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG8-Mal is a heterobifunctional polyethylene glycol (PEG) linker that contains an azide group and a maleimide group. The azide group reacts with terminal alkynes and cyclooctyne derivatives via click chemistry, while the maleimide group can react with thiol groups in biomolecules. This compound is widely used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG8-Mal involves the functionalization of polyethylene glycol with azide and maleimide groupsThe maleimide group is then introduced via a reaction with a suitable maleimide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing are often employed to meet specific requirements.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-Mal undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group reacts with terminal alkynes or cyclooctyne derivatives to form stable triazole linkages.

    Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups in biomolecules to form stable thioether bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) or ruthenium catalysis is commonly used for the azide-alkyne cycloaddition reaction.

    Thiol-Maleimide Reaction: This reaction typically occurs under mild, aqueous conditions, making it suitable for bioconjugation applications.

Major Products Formed

    Click Chemistry: The major product is a 1,2,3-triazole linkage.

    Thiol-Maleimide Reaction: The major product is a thioether bond.

Scientific Research Applications

Azido-PEG8-Mal has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

    Biology: Employed in bioconjugation to attach biomolecules such as proteins and peptides.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Azido-PEG8-Mal involves the formation of stable linkages through its azide and maleimide groups. The azide group participates in click chemistry reactions to form triazole linkages, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions occur under mild conditions, making this compound suitable for use in sensitive biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-Maleimide: A shorter PEG linker with similar functional groups.

    Azido-PEG8-Acid: Contains an azide group and a carboxylic acid group instead of a maleimide group.

    Azide-PEG-Mal, MW 5,000: A PEG linker with a higher molecular weight.

Uniqueness

Azido-PEG8-Mal is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. Its heterobifunctional nature allows for versatile applications in bioconjugation and drug delivery.

Properties

Molecular Formula

C25H43N5O11

Molecular Weight

589.6 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C25H43N5O11/c26-29-28-5-8-35-10-12-37-14-16-39-18-20-41-22-21-40-19-17-38-15-13-36-11-9-34-7-4-27-23(31)3-6-30-24(32)1-2-25(30)33/h1-2H,3-22H2,(H,27,31)

InChI Key

SZLININDGDZJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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